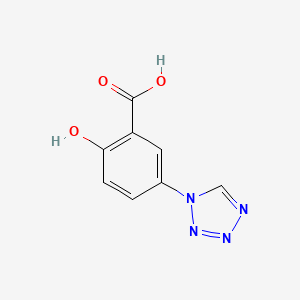

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Description

Chemical Identity and Classification

This compound is systematically classified as a heterocyclic aromatic compound belonging to the broader family of substituted benzoic acids. The compound carries the Chemical Abstracts Service registry number 339310-80-4, providing a unique identifier for chemical databases and regulatory documentation. This registration number facilitates precise identification and tracking of the compound across various scientific and commercial platforms.

The molecular formula of this compound is established as C8H6N4O3, indicating a composition of eight carbon atoms, six hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This elemental composition reflects the compound's hybrid nature, incorporating both aromatic and heterocyclic structural elements. The molecular weight has been precisely determined as 206.16 grams per mole, with high-resolution mass spectrometry providing a monoisotopic mass of 206.043990 atomic mass units.

The compound's classification extends to multiple chemical categories based on its structural features. Primarily, it functions as a carboxylic acid derivative due to the presence of the carboxyl functional group attached to the benzene ring. Simultaneously, the hydroxyl group positions it within the phenolic acid category, while the tetrazole ring classifies it as a nitrogen-containing heterocyclic compound. This multi-categorical classification reflects the compound's structural complexity and diverse chemical reactivity patterns.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 339310-80-4 | |

| Molecular Formula | C8H6N4O3 | |

| Molecular Weight | 206.16 g/mol | |

| Monoisotopic Mass | 206.043990 u | |

| ChemSpider Identification | 2389097 |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. Alternative naming systems may reference it as benzoic acid, 2-hydroxy-5-(1H-tetrazol-1-yl)-, reflecting different organizational approaches to chemical nomenclature. These naming variations are important for comprehensive literature searches and cross-referencing across different chemical databases and publications.

From a stereochemical perspective, the compound exists as a single constitutional isomer, though tautomeric forms involving the tetrazole ring system may be accessible under certain conditions. The tetrazole ring itself can exist in multiple tautomeric forms, with the 1H-tetrazole form being the predominant species under normal conditions. This tautomeric behavior contributes to the compound's chemical versatility and potential for diverse intermolecular interactions.

The compound's purity in commercial preparations typically reaches 95% or higher, indicating well-established synthetic methodologies and purification protocols. This high purity level is essential for research applications where precise stoichiometry and reproducible results are required. The availability of high-purity material facilitates detailed studies of the compound's properties and applications across various research domains.

Historical Context in Tetrazole Chemistry

The historical development of tetrazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The tetrazole ring system was first discovered in 1885 by Swedish chemist J.A. Bladin at the University of Uppsala during his investigation of dicyanophenylhydrazine reactions. Bladin's pioneering work established the foundation for all subsequent developments in tetrazole chemistry, making his contributions fundamental to understanding compounds such as this compound.

Bladin's original synthesis involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the formation of a compound with the formula C8H5N5. Through systematic hydrolysis and decarboxylation studies, Bladin demonstrated that this compound contained a stable C6H5CN4 structural unit, which remained intact throughout various chemical transformations. This persistence suggested the presence of a robust heterocyclic ring system, leading Bladin to propose the tetrazole structure in 1886 and successfully prepare tetrazole itself by 1892.

The early synthetic approaches to tetrazole compounds were notably different from modern methodologies. The first tetrazole synthesis was reported using anhydrous hydrazoic acid and hydrogen cyanide under pressure conditions. While effective, this method involved highly dangerous reagents that limited its practical application. The development of safer synthetic routes became a major focus of tetrazole chemistry throughout the twentieth century, ultimately leading to the modern methodologies used for synthesizing compounds like this compound.

A significant advancement in tetrazole synthesis came with the development of the Pinner reaction, which employs organic nitriles with sodium azide in the presence of buffered strong acids such as triethylammonium chloride. This methodology enables the clean synthesis of 5-substituted 1H-tetrazoles and represents a much safer alternative to the original hydrazoic acid-based approaches. The Pinner reaction and its variations have become standard methods for introducing tetrazole functionality into complex molecular structures.

The recognition of tetrazoles as carboxylic acid bioisosteres marked a pivotal moment in the historical development of this chemical class. This insight, which emerged during the latter half of the twentieth century, transformed tetrazole chemistry from an academic curiosity into a practical tool for pharmaceutical development. The bioisosteric relationship between tetrazoles and carboxylic acids provided the theoretical foundation for incorporating tetrazole rings into drug molecules, leading to improved pharmacokinetic properties and enhanced biological activity.

The development of 2-aryl-2H-tetrazoles through [3+2] cycloaddition reactions between aryl diazonium compounds and trimethylsilyldiazomethane represents another important milestone in tetrazole synthetic methodology. This approach provides access to differently substituted tetrazole derivatives and demonstrates the continuing evolution of synthetic strategies in this field. Such methodological advances have direct relevance to the synthesis and modification of compounds like this compound.

Modern tetrazole chemistry has benefited from advances in catalysis and reaction engineering, enabling more efficient and selective synthetic transformations. The development of nano-titanium tetrachloride silica catalysts for tetrazole synthesis exemplifies these advances, providing mild reaction conditions and good yields for tetrazole formation. These methodological improvements have made tetrazole-containing compounds more accessible to researchers and have facilitated the exploration of their diverse applications.

Significance in Chemical and Biochemical Research

The research significance of this compound stems from its multifaceted utility across several domains of chemical and biochemical investigation. The compound's role as a carboxylic acid bioisostere positions it centrally within medicinal chemistry research, where it serves both as a direct pharmacophore and as a building block for more complex therapeutic agents. This bioisosteric relationship has proven particularly valuable in the development of angiotensin II type 1 receptor antagonists, where tetrazole-containing compounds have demonstrated superior oral bioavailability compared to their carboxylic acid analogs.

In proteomics research, this compound and related compounds serve as valuable tools for studying protein interactions and functions. The compound's ability to form hydrogen bonds through both its hydroxyl and tetrazole functionalities enables specific interactions with amino acid residues in protein structures. These interactions can modulate protein function and provide insights into structure-activity relationships that are crucial for understanding biological mechanisms and developing therapeutic interventions.

The compound's significance extends to materials science applications, where its unique combination of functional groups offers opportunities for developing new materials with tailored properties. The tetrazole ring's electron-rich character and the carboxylic acid group's metal-binding capabilities make this compound particularly interesting for coordination chemistry and metal-organic framework development. These applications leverage the compound's ability to serve as a multidentate ligand, forming stable complexes with various metal centers.

Research into antimicrobial properties has identified tetrazole-containing compounds as promising candidates for developing new antibacterial and antifungal agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with fungal metabolic pathways. While specific data for this compound remains limited, related compounds have shown moderate activity against Bacillus subtilis and Candida albicans, suggesting potential therapeutic applications.

The compound's utility in fragment-based drug discovery represents another significant research application. Fragment-based approaches rely on small, drug-like molecules that can be combined or elaborated to create lead compounds with enhanced activity. The this compound scaffold provides multiple sites for chemical modification, making it an ideal starting point for fragment-based drug design campaigns targeting various therapeutic areas.

| Research Domain | Application | Key Features |

|---|---|---|

| Medicinal Chemistry | Bioisostere development | Enhanced pharmacokinetics |

| Proteomics | Protein interaction studies | Hydrogen bonding capability |

| Materials Science | Metal-organic frameworks | Multidentate ligand properties |

| Antimicrobial Research | Antibacterial/antifungal agents | Cell wall disruption mechanisms |

| Drug Discovery | Fragment-based design | Multiple modification sites |

Recent advances in multicomponent reaction chemistry have highlighted the value of tetrazole aldehydes as versatile building blocks for creating complex, drug-like molecules. The development of protected tetrazole aldehydes through Passerini three-component reactions has opened new synthetic pathways for incorporating tetrazole functionality into diverse molecular scaffolds. This methodology represents a significant departure from traditional late-stage functionalization approaches and offers enhanced flexibility in drug design.

The compound's role in establishing structure-activity relationships has proven particularly valuable in pharmaceutical research. The ability to systematically modify the hydroxyl, carboxylic acid, and tetrazole functionalities enables researchers to probe the individual contributions of each group to biological activity. This systematic approach facilitates the optimization of pharmacological properties and the development of more effective therapeutic agents.

Environmental and green chemistry considerations have also influenced research interest in this compound derivatives. The development of more sustainable synthetic routes and the exploration of biodegradable tetrazole-containing materials align with contemporary research priorities focused on reducing environmental impact. These considerations are particularly relevant for large-scale pharmaceutical manufacturing and materials applications.

Basic Structural Features and Functional Groups

The molecular architecture of this compound encompasses several distinct structural elements that collectively define its chemical properties and reactivity patterns. The compound's backbone consists of a benzene ring substituted at three positions: the 1-position carries a carboxylic acid group, the 2-position bears a hydroxyl group, and the 5-position is substituted with a 1H-tetrazol-1-yl moiety. This substitution pattern creates a highly functionalized aromatic system with multiple sites for chemical interaction and modification.

The carboxylic acid functional group represents one of the compound's most significant structural features, providing both acidic character and hydrogen bonding capability. Under physiological conditions, this group exists predominantly in its deprotonated carboxylate form, contributing negative charge to the molecule and enabling ionic interactions with positively charged biological targets. The carboxylic acid group also serves as a site for chemical modification through esterification, amidation, and other transformations commonly employed in medicinal chemistry.

The hydroxyl group positioned at the 2-position relative to the carboxylic acid creates an intramolecular hydrogen bonding opportunity that can significantly influence the compound's conformation and reactivity. This proximity enables the formation of a six-membered chelate ring through hydrogen bonding between the hydroxyl hydrogen and the carboxylate oxygen. Such intramolecular interactions can stabilize specific conformations and affect the compound's binding affinity for biological targets.

The tetrazole ring system represents the most structurally complex component of the molecule, consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. The 1H-tetrazole form predominates under normal conditions, with the nitrogen atom at position 1 bearing the hydrogen substituent. This heterocyclic ring exhibits aromatic character due to its six π-electrons distributed over five ring atoms, contributing to the compound's overall stability and planarity.

The electron distribution within the tetrazole ring creates multiple sites for potential interactions with biological targets. The nitrogen atoms at positions 2, 3, and 4 possess lone pairs of electrons that can participate in hydrogen bonding as acceptors, while the ring's π-electron system can engage in π-π stacking interactions with aromatic amino acid residues in proteins. These multiple interaction modes contribute to the tetrazole ring's effectiveness as a carboxylic acid bioisostere.

Tautomeric equilibria within the tetrazole ring system add another layer of structural complexity to the compound. While the 1H-tetrazole form is most stable, interconversion to the 2H-tetrazole form can occur under certain conditions, potentially altering the compound's binding properties and reactivity. The relative populations of these tautomeric forms can be influenced by pH, solvent, and the presence of binding partners.

| Functional Group | Position | Key Properties | Interaction Modes |

|---|---|---|---|

| Carboxylic Acid | 1-position | Acidic, hydrogen bonding | Ionic, hydrogen bonding |

| Hydroxyl | 2-position | Hydrogen bonding, chelation | Hydrogen bonding, metal coordination |

| Tetrazole Ring | 5-position | Aromatic, multiple nitrogen sites | π-π stacking, hydrogen bonding |

| Benzene Ring | Core structure | Aromatic, hydrophobic | π-π stacking, hydrophobic interactions |

The overall molecular geometry of this compound approximates planarity, with the tetrazole ring oriented roughly coplanar with the benzene ring system. This planar arrangement facilitates π-π stacking interactions with other aromatic systems and contributes to the compound's ability to intercalate between aromatic amino acid residues in protein binding sites. Deviations from perfect planarity may occur due to steric interactions between the tetrazole ring and adjacent substituents.

The compound's dipole moment results from the asymmetric distribution of polar functional groups around the benzene ring. The carboxylic acid and hydroxyl groups contribute significant polarity to one region of the molecule, while the tetrazole ring adds additional polarity through its multiple nitrogen atoms. This polar character influences the compound's solubility properties and its interactions with both polar and nonpolar environments.

Conformational flexibility exists primarily around the bond connecting the tetrazole ring to the benzene ring, allowing for rotation that can optimize interactions with binding partners. However, this flexibility is somewhat restricted by the aromatic character of both ring systems, which favors coplanar arrangements. The degree of conformational freedom can influence the compound's ability to adopt optimal binding conformations when interacting with biological targets.

Properties

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDTZSHJQPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389682 | |

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339310-80-4 | |

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of a cyano group with sodium azide in the presence of a Lewis acid catalyst such as zinc bromide. This reaction is carried out under reflux or hydrothermal conditions

Chemical Reactions Analysis

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The tetrazole ring is known to mimic the carboxylate group in biological molecules, which may explain its potential biological activities .

Comparison with Similar Compounds

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:

2-(1H-tetrazol-5-yl)benzoic acid: This compound has a similar structure but lacks the hydroxyl group on the benzoic acid moiety.

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a tetrazole ring.

The uniqueness of this compound lies in its combination of a hydroxyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a compound with the molecular formula C₈H₆N₄O₃ and a molecular weight of 206.16 g/mol, has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a hydroxyl group and a tetrazole ring, which contribute to its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with amino acids in protein structures. This interaction can influence protein function and alter various biochemical pathways. The tetrazole moiety acts as a biomimetic of carboxylic acids, enhancing the compound's reactivity and potential interactions with biological targets.

Key Mechanisms

- Hydrogen Bonding : The hydroxyl and tetrazole groups facilitate interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions.

- Biochemical Pathways : The compound may influence metabolic pathways through its interaction with specific enzymes or receptors, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from notable research efforts:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Lacks tetrazole ring | Anti-inflammatory, analgesic |

| 4-(1H-Tetrazol-5-yl)benzoic Acid | Tetrazole at para position | Potentially different activity profile |

| 2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic Acid | Hydroxy group at different position | Unique interactions due to structural differences |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, and what key reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cycloaddition reactions. For example, sodium azide and ammonium chloride in DMF can react with a nitrile precursor to form the tetrazole ring (as seen in similar tetrazole derivatives) . Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be applied to introduce the tetrazole moiety . Key factors include pH control (to avoid side reactions), temperature (optimal range: 60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or HPLC is critical for isolating high-purity products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : FT-IR confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹). H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) reveals bond lengths, angles, and intermolecular interactions. For example, the tetrazole ring typically forms dihedral angles of ~45–75° with adjacent aromatic rings, influencing packing via hydrogen bonds (e.g., O–H···N interactions) .

Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory/analgesic tests : Carrageenan-induced paw edema in rodents or COX-1/COX-2 inhibition assays .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic indices .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodology : X-ray crystallography reveals three key interactions:

- Hydrogen bonds : O–H···N (2.6–2.8 Å) and C–H···O (3.0–3.2 Å) stabilize the lattice .

- π-π stacking : Aromatic rings stack with centroid distances of ~3.3 Å, affecting solubility and melting points .

- Halogen interactions : Bromine substituents (in analogs) participate in C–Br···π contacts (3.5–3.6 Å), altering crystal morphology .

- Data Table :

| Interaction Type | Distance (Å) | Symmetry Code | Role in Packing |

|---|---|---|---|

| O–H···N | 2.65 | x+1, y-1, z | Dimer formation |

| C–H···O | 3.10 | x, y+1, z | Chain extension |

| π-π stacking | 3.31 | Centrosymmetric | Layered structure |

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

- Flow chemistry : Enables continuous production with automated purification (e.g., in-line HPLC) .

- Green chemistry : Solvent substitution (e.g., ethanol/water mixtures) minimizes waste .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across different studies?

- Methodology :

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., pH 7.4 PBS buffer) .

- Meta-analysis : Compare EC₅₀ values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) and MD simulations clarify target selectivity (e.g., PPARγ vs. COX-2) .

Q. What advanced computational methods predict interaction mechanisms between this compound and biological targets?

- Methodology :

- Docking : Virtual screening against protein databases (e.g., PDB) identifies binding poses (e.g., PPARγ ligand interactions with an RMSD <2.0 Å) .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the tetrazole) with bioactivity .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in electrochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.